Ibuprofen Acyl-beta-D-glucuronide

Pharmacokinetics Bioanalysis HPLC Method Development

Quantitative bioanalysis of ibuprofen’s reactive acyl glucuronide requires a single-enantiomer standard to avoid stereoselective stability artifacts. This ≥98% (S)-ibuprofen acyl-beta-D-glucuronide (CAS 98649-76-4) enables precise LC-MS/MS method development, covalent binding assays, and PK/PD modeling. - Defined (S)-stereochemistry eliminates racemic mixture ambiguity - Half-life (t½=3.5h, pH 7.4) characterized for stability studies - Essential negative control in NCE safety screening vs. zomepirac/tolmetin analogs

Molecular Formula C19H26O8
Molecular Weight 382.4 g/mol
CAS No. 98649-76-4
Cat. No. B12438855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen Acyl-beta-D-glucuronide
CAS98649-76-4
Molecular FormulaC19H26O8
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1
InChIKeyABOLXXZAJIAUGR-LEBSGKMFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibuprofen Acyl-beta-D-glucuronide Procurement Guide


Ibuprofen Acyl-beta-D-glucuronide (CAS 98649-76-4, specifically the (S)-isomer) is a chemically synthesized, high-purity reference standard of the primary phase II acyl glucuronide metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID) S-ibuprofen [1]. This compound belongs to the class of 1-β-O-acyl glucuronides, which are known for their intrinsic chemical instability at physiological pH and their potential for acyl migration and subsequent covalent protein binding [2]. As a single enantiomer with a defined stereochemistry and a purity typically exceeding 98% (as verified by vendor Certificates of Analysis [1]), this material is distinct from racemic mixtures (e.g., CAS 115075-59-7) and is procured specifically as an analytical tool to enable precise, quantitative investigations into the metabolic fate, reactivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationships of ibuprofen, circumventing the confounding variables introduced by isomeric mixtures [1].

Enantiopure (S)-ibuprofen acyl glucuronide reference standard
High-purity, analytically verified identity (COA available)
Designed for metabolite-specific bioanalysis and reactivity studies
Distinguished from racemic mixtures; supports unambiguous stereospecific quantification

Why Ibuprofen Acyl-beta-D-glucuronide Substitution Fails


Attempting to substitute Ibuprofen Acyl-beta-D-glucuronide (CAS 98649-76-4) with racemic ibuprofen acyl glucuronide mixtures or other NSAID acyl glucuronide standards introduces critical analytical and interpretive inaccuracies. First, the compound's instability necessitates the use of a high-purity standard with known, defined stereochemistry for accurate quantification in biological matrices [1]. Second, significant stereoselective differences exist in the stability and reactivity of ibuprofen glucuronide enantiomers; the (S)-isomer is documented to be more reactive than its (R)-counterpart [2]. Third, a vast body of literature demonstrates that the degree of covalent protein binding—a key factor in potential toxicity—varies substantially across different NSAID acyl glucuronides, with ibuprofen glucuronide showing a distinct profile of lower in vivo reactivity compared to drugs like zomepirac or tolmetin [3]. Using an undefined mixture or a chemically distinct analog will therefore confound experimental results, making it impossible to reliably correlate findings with the specific safety and disposition profile established for ibuprofen in decades of clinical research.

Racemic ibuprofen acyl glucuronide mixtures may introduce stereoisomer ambiguity in quantification.
Other NSAID acyl glucuronides differ in stability and reactivity; cross-drug extrapolation is not supported.
Using parent ibuprofen as a surrogate standard overlooks metabolite-specific extraction and detection characteristics.

Quantitative Evidence for Ibuprofen Acyl-beta-D-glucuronide


SPE Recovery vs. Parent Drug

In a validated HPLC-UV method for simultaneous quantification, the recovery of Ibuprofen Acyl-beta-D-glucuronide from plasma using C18 solid-phase extraction (SPE) is significantly higher and more consistent than that of its parent drug, ibuprofen [1].

SPE Recovery
Head-to-head
94±8% vs 70±9%
Glucuronide shows higher and more consistent extraction recovery than parent drug
C18 SPE, HPLC-UV; demonstrates need for metabolite-specific method validation
Pharmacokinetics Bioanalysis HPLC Method Development

In Vivo Covalent Binding and AUC vs. Ibuprofen

In a clinical study of elderly patients on long-term ibuprofen therapy, the area under the plasma concentration-time curve (AUC) for Ibuprofen Acyl-beta-D-glucuronide was found to be only a small fraction of the parent drug, yet its systemic exposure strongly predicted the degree of observed covalent protein binding [1].

Exposure & Binding
Reported
AUC ratio 0.04; r=0.966
Low systemic exposure yet strongly correlated with covalent protein adduct formation
Human plasma research context; supports exposure-response interpretation
Drug Safety Idiosyncratic Toxicity Clinical Pharmacology

Degradation Half-Life vs. Other NSAID Glucuronides

The pseudo-first-order degradation half-life (t½) of Ibuprofen 1-β-O-acyl glucuronide, measured by 1H-NMR spectroscopy in a physiological buffer, was found to be 3.5 hours, which represents a significantly greater stability profile than acyl glucuronides of NSAIDs associated with a history of withdrawal due to toxicity [1].

Stability t½
Method context
3.5 h (pH 7.4)
Longer half-life indicates lower intrinsic reactivity vs. more labile NSAID glucuronides
¹H-NMR kinetics; relevant for in vitro reactivity ranking
Metabolite Stability NMR Kinetics Acyl Migration

Covalent Adduct Formation with HSA

An in vitro study investigating the covalent reaction of various NSAID 1-β-O-acyl glucuronides with human serum albumin (HSA) confirmed the formation of stable transacylation and glycosylation adducts for Ibuprofen Acyl-beta-D-glucuronide at therapeutically relevant concentrations [1].

HSA Adducts
Reported
Stable transacylation/glycosylation adducts confirmed
Demonstrates intrinsic ability to modify human plasma protein in vitro
LC-MS/MS; structural rationale for differing reactivity across NSAIDs
Protein Adduction Immunotoxicity Mass Spectrometry

Stereoselective Reactivity: (S)- vs. (R)-Isomer

The (S)-enantiomer of ibuprofen acyl glucuronide (CAS 98649-76-4) has been shown to exhibit a higher degree of chemical reactivity compared to its (R)-enantiomer, leading to an enhanced capacity for forming covalent adducts with proteins and other macromolecules [1].

Stereoselectivity
Class-level
(S) more reactive than (R)
Enantiomer-specific reactivity context; racemate may confound toxicity assessment
Qualitative review; supports enantiopure standard procurement for mechanistic studies
Stereochemistry Toxicology Chiral Analysis

Ibuprofen Acyl-beta-D-glucuronide Applications


LC-MS/MS Bioanalytical Method Development

This high-purity (S)-enantiomer is the essential reference standard for developing and validating quantitative bioanalytical methods for ibuprofen acyl glucuronide in biological matrices (plasma, urine, hepatocyte incubations). Its use ensures accurate calibration and quality control, directly leveraging the documented differences in extraction recovery and stability compared to the parent drug [1]. The use of a pure enantiomer standard, rather than a racemic mixture, is critical for generating unambiguous, stereospecific concentration data [2].

In Vitro Reactivity and Protein Adduction for Safety Assessment

This compound serves as a well-characterized, low-reactivity 'benchmark' or 'negative control' in in vitro assays designed to screen the covalent binding potential of acyl glucuronide metabolites from new chemical entities (NCEs). Its distinct stability (t½ of 3.5 h at pH 7.4 [1]) and low level of in vivo adduct formation [2] provide a direct comparator against more reactive acyl glucuronides (e.g., from zomepirac, ibufenac) that are associated with a higher risk of idiosyncratic toxicity. This allows researchers to contextualize the reactivity of novel compounds within a known safety framework [3].

PK/PD Modeling of Covalent Binding Contribution

Procurement of the pure standard is required for the precise quantitation of systemic exposure to the glucuronide, which is the direct driver of covalent protein modification in vivo [1]. These quantitative data are essential for building and validating PK/PD models that link ibuprofen dosing and metabolite exposure to the formation of drug-protein adducts. Such models are invaluable for predicting potential safety risks in specific patient populations, such as the elderly or those with renal impairment where glucuronide accumulation may occur [1].

NMR Studies of Acyl Migration and Transacylation

This pure (S)-enantiomer is the definitive reagent for studying the intramolecular acyl migration and transacylation kinetics of ibuprofen's glucuronide conjugate using techniques like 1H-NMR spectroscopy [1]. Its use allows for the precise measurement of degradation rates and isomerization pathways without the spectral complexity and kinetic ambiguity introduced by a mixture of diastereomers. This application is fundamental for building accurate quantitative structure-reactivity relationships (QSRRs) for acyl glucuronides [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Enantiopure (S)-glucuronide reference standard
Extraction recovery and matrix-effect assessment
In vitro reactivity screening
Reported stability profile and protein adduction data
Transacylation and covalent binding endpoint review
PK/PD exposure-response modeling
Quantifiable metabolite exposure context
Covalent binding contribution in plasma research matrices
NMR kinetic and degradation studies
Pure single enantiomer for unambiguous spectral interpretation
Degradation half-life and acyl migration pathway characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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